

An In-depth Technical Guide to the Physicochemical Properties of 4-(Phenylmethyl)piperidine

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Compound of Interest

Compound Name: 4-Benzylpiperidine

Cat. No.: B145979

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Phenylmethyl)piperidine, also known as **4-benzylpiperidine**, is a versatile organic compound with a piperidine ring substituted at the 4-position with a benzyl group.^[1] Its chemical structure makes it a valuable building block in the synthesis of a wide range of pharmaceutical agents, particularly those targeting the central nervous system.^{[2][3]} This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(phenylmethyl)piperidine, offering crucial data and experimental insights for researchers and professionals in drug discovery and development.

Physicochemical Data Summary

The fundamental physicochemical properties of 4-(phenylmethyl)piperidine are summarized in the tables below for easy reference and comparison.

Identifier	Value	Source
IUPAC Name	4-(phenylmethyl)piperidine	[4]
CAS Number	31252-42-3	[5][6]
Molecular Formula	C ₁₂ H ₁₇ N	[5][7]
Molecular Weight	175.27 g/mol	[5][7][8]
SMILES	C1CC(CCN1)Cc2ccccc2	[5]
InChI Key	ABGXADJDTPFFSZ-UHFFFAOYSA-N	[5]

Table 1: General Chemical Identifiers

Property	Value	Source
Melting Point	6-7 °C	[5][9][10]
Boiling Point	279 °C (at 760 mmHg)	[5][9][11]
161-162 °C (at 19 mmHg)	[5]	
Density	0.997 g/mL (at 25 °C)	[5][7][12]
Refractive Index	n _{20/D} 1.537	[5][9]
Appearance	Clear colorless to pale yellow liquid	[2][13]
Solubility	Soluble in water (partly)	[12]
The hydrochloride salt is highly soluble in water and also soluble in ethanol and methanol.		
	[14]	
pKa (Predicted)	10.58 ± 0.10	[10][13]
logP (Octanol-Water Partition Coefficient)	2.55750 to 3.310	[8][11]

Table 2: Key Physicochemical Properties

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination and verification of physicochemical properties. Below are generalized protocols for key experiments related to 4-(phenylmethyl)piperidine.

Synthesis of 4-(Phenylmethyl)piperidine

A common method for the synthesis of 4-(phenylmethyl)piperidine involves a two-step process:

- **Reaction of 4-Cyanopyridine with Toluene:** This initial step forms the intermediate, 4-benzylpyridine.[\[1\]](#)[\[4\]](#)
- **Catalytic Hydrogenation:** The pyridine ring of 4-benzylpyridine is then reduced via catalytic hydrogenation to yield 4-(phenylmethyl)piperidine.[\[1\]](#)[\[4\]](#)

Another versatile method for creating 4-benzyl piperidine derivatives is through a Suzuki coupling protocol. This involves the hydroboration of an N-protected 4-methylene piperidine followed by a palladium-catalyzed cross-coupling reaction with an appropriate aryl halide.[\[15\]](#)

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. For piperidine derivatives, potentiometric titration is a common method for experimental pKa determination.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Generalized Protocol for Potentiometric Titration:

- **Sample Preparation:** A precise amount of the compound is dissolved in deionized water to a known concentration. The ionic strength of the solution is typically adjusted with a salt solution (e.g., 0.01M KCl).[\[17\]](#)[\[18\]](#)
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., 0.1M NaOH) at a constant temperature (e.g., 25 ± 0.5 °C).[\[17\]](#)[\[18\]](#)

- **Data Acquisition:** The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- **pKa Calculation:** The pKa is determined from the titration curve as the pH at the half-equivalence point.[\[19\]](#)

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its pharmacokinetic properties. The shake-flask method is a classical approach for logP determination.[\[20\]](#)[\[21\]](#)[\[22\]](#)

Generalized Shake-Flask Protocol:

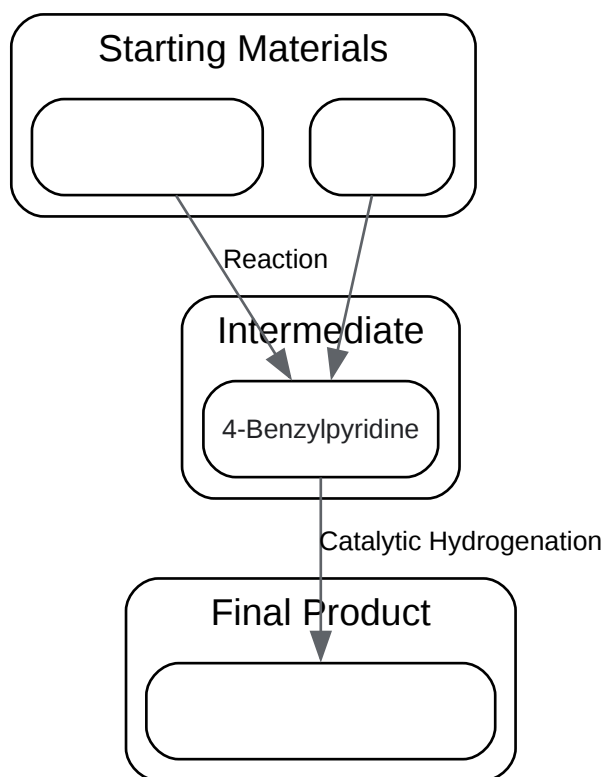
- **Solvent Saturation:** n-Octanol is saturated with water, and water is saturated with n-octanol to create the two immiscible phases.[\[23\]](#)
- **Partitioning:** A known amount of 4-(phenylmethyl)piperidine is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a specific volume of the other phase in a separatory funnel.
- **Equilibration:** The mixture is shaken for a set period to allow for the compound to partition between the two phases until equilibrium is reached.[\[20\]](#)
- **Phase Separation:** The two phases are allowed to separate completely.
- **Concentration Measurement:** The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[\[20\]](#)[\[23\]](#)
- **logP Calculation:** The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[\[22\]](#)

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 4-(phenylmethyl)piperidine.

Synthesis Workflow of 4-(Phenylmethyl)piperidine

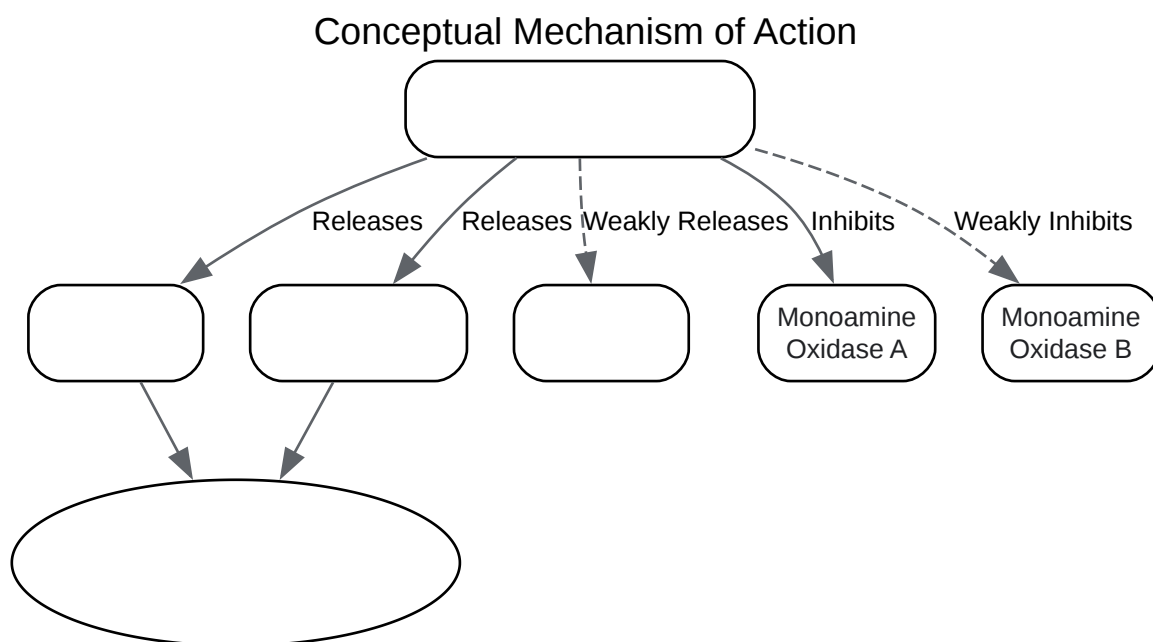


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Caption: Generalized synthesis workflow for 4-(phenylmethyl)piperidine.

Conceptual Mechanism of Action

4-(Phenylmethyl)piperidine is known to act as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin.[4] It also functions as a monoamine oxidase (MAO) inhibitor.[1][5][10] The following diagram provides a conceptual illustration of these interactions.



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Caption: Conceptual diagram of 4-(phenylmethyl)piperidine's interactions.

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